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molecular formula C10H15BrN2O2 B8457672 5-bromo-3-methoxy-2-N-(2-methoxyethyl)benzene-1,2-diamine

5-bromo-3-methoxy-2-N-(2-methoxyethyl)benzene-1,2-diamine

Cat. No. B8457672
M. Wt: 275.14 g/mol
InChI Key: YWQDWLVTFQMEKO-UHFFFAOYSA-N
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Patent
US08030497B2

Procedure details

A solution of 6.19 (20 mmol) (4-bromo-2-methoxy-6-nitro-phenyl)-(2-methoxy-ethyl)-amine in 140 ml THF is hydrogenated in the presence of 1.4 g Raney-Nickel (B113W Degussa) at normal pressure for 25 h. The catalyst is filtered off and the filtrate is concentrated in vacuo. The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=2:1) to afford 4.95 g of the title compound as a as a reddish oil.
[Compound]
Name
6.19
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([NH:11][CH2:12][CH2:13][O:14][CH3:15])=[C:4]([O:16][CH3:17])[CH:3]=1>C1COCC1.[Ni]>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH:11][CH2:12][CH2:13][O:14][CH3:15])=[C:4]([O:16][CH3:17])[CH:3]=1

Inputs

Step One
Name
6.19
Quantity
20 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)[N+](=O)[O-])NCCOC)OC
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=2:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)N)NCCOC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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